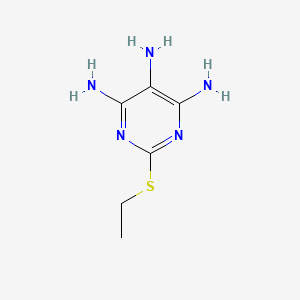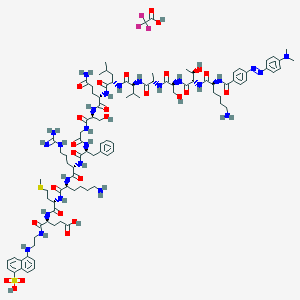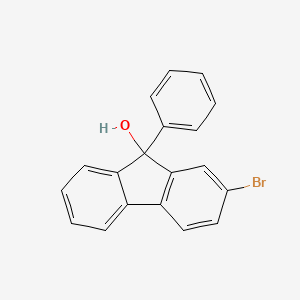
6-Methoxytricin
Overview
Description
Mechanism of Action
Target of Action
6-Methoxytricin, a flavonoid isolated from Centella asiatica and Artemisia iwayomogi, primarily targets aldose reductase (AR) and advanced glycosylation end-products (AGE) . Aldose reductase is an enzyme involved in glucose metabolism, and AGEs are proteins or lipids that become glycated after exposure to sugars. Both AR and AGE play significant roles in the development of various vascular complications of diabetes .
Mode of Action
This compound interacts with its targets, AR and AGE, by inhibiting their activities . The IC50 values, which represent the concentration of this compound required to inhibit 50% of AR and AGE activities, are 30.29 μM and 134.88 μM, respectively . This inhibition can lead to a decrease in the accumulation of sorbitol and fructose, which are produced by the action of AR, and a reduction in the formation of AGEs .
Biochemical Pathways
The inhibition of AR and AGE by this compound affects the polyol pathway and the formation of AGEs . The polyol pathway is one of the major pathways of glucose metabolism, and its dysregulation is associated with various complications of diabetes. AGEs are implicated in numerous pathologies, including diabetic complications, aging, and neurodegenerative diseases .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of T-cell proliferation and activation in biological cells . It also inhibits the production of reactive oxygen species (ROS) in macrophages through the inhibition of NADPH oxidase activity . These effects suggest that this compound may have anti-inflammatory and immunosuppressive properties .
Biochemical Analysis
Biochemical Properties
6-Methoxytricin plays a crucial role in biochemical reactions by inhibiting specific enzymes and pathways. It is known to inhibit aldose reductase and the formation of advanced glycation end-products (AGEs) with IC50 values of 30.29 μM and 134.88 μM, respectively . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. By inhibiting this enzyme, this compound helps reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage . Additionally, the inhibition of AGE formation by this compound helps prevent the cross-linking of proteins, which is associated with various age-related diseases .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. It has been shown to inhibit T-cell proliferation and activation, which suggests potential immunomodulatory properties . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting aldose reductase, this compound can modulate the polyol pathway, thereby impacting cellular osmolarity and reducing oxidative stress . Furthermore, its ability to inhibit AGE formation can protect cells from the detrimental effects of protein cross-linking and oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of aldose reductase, thereby inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition reduces the osmotic stress and cellular damage associated with sorbitol accumulation. Additionally, this compound inhibits the formation of AGEs by interfering with the glycation process, which involves the non-enzymatic reaction between reducing sugars and proteins . This dual inhibitory action makes this compound a promising candidate for managing diabetic complications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . In vitro studies have shown that this compound maintains its inhibitory effects on aldose reductase and AGE formation for extended durations, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits aldose reductase and AGE formation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase and the polyol pathway . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, thereby modulating the flux through the polyol pathway . This inhibition helps prevent the accumulation of sorbitol and its associated cellular damage. Additionally, this compound may influence other metabolic pathways related to oxidative stress and protein glycation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with aldose reductase suggests localization within cellular compartments where this enzyme is active . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for 6-Methoxytricin are not widely documented. it is primarily isolated from the plant Artemisia iwayomogi.
Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. Researchers often rely on extraction from A. iwayomogi or related sources.
Chemical Reactions Analysis
Reactions:: 6-Methoxytricin can undergo various reactions, including oxidation, reduction, and substitution. specific conditions and reagents are not extensively studied.
Major Products:: The major products formed from these reactions depend on the specific reaction type. For example:
- Oxidation may yield quinones or other oxidized derivatives.
- Reduction could lead to dihydroflavonoids.
- Substitution reactions may modify the methoxy group or other functional moieties.
Scientific Research Applications
6-Methoxytricin has garnered interest in several scientific fields:
Chemistry: Researchers explore its reactivity and potential as a building block for novel compounds.
Biology: Investigations focus on its antioxidant properties and interactions with cellular components.
Medicine: Its anti-diabetic complications potential makes it relevant for drug development.
Industry: Limited applications due to its natural occurrence, but it may inspire new synthetic pathways.
Comparison with Similar Compounds
6-Methoxytricin’s uniqueness lies in its specific combination of structural features. Similar compounds include other flavonoids like quercetin, rutin, and kaempferol, but each has distinct substituents and functional groups.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHGBHZAQNORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3029629.png)








![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)


